REACTION_SMILES
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[CH3:30][NH:31][CH3:32].[O:1]=[C:2]1[CH2:3][CH2:4][CH:5]([c:8]2[cH:9][cH:10][c:11]([C:12](=[O:13])[Cl:14])[cH:15][cH:16]2)[CH2:6][CH2:7]1.[c:17]1([CH:18]2[CH2:19][CH2:20][C:21](=[O:22])[CH2:23][CH2:24]2)[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[O:1]=[C:2]1[CH2:3][CH2:4][CH:5]([c:8]2[cH:9][cH:10][c:11]([C:12](=[O:13])[N:31]([CH3:30])[CH3:32])[cH:15][cH:16]2)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(c2ccc(C(=O)Cl)cc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(c2ccccc2)CC1
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Name
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Type
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product
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Smiles
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CN(C)C(=O)c1ccc(C2CCC(=O)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |